N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(ethylsulfanyl)benzamide
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Overview
Description
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(ethylsulfanyl)benzamide is a complex organic compound that features a quinoline moiety, a sulfonyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(ethylsulfanyl)benzamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the quinoline moiety or the ethylsulfanyl group.
Reduction: This reaction can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(ethylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]acetamide
- 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)benzamide
Uniqueness
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(ethylsulfanyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24N2O3S2 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-2-ethylsulfanylbenzamide |
InChI |
InChI=1S/C24H24N2O3S2/c1-2-30-23-12-6-4-10-21(23)24(27)25-19-13-15-20(16-14-19)31(28,29)26-17-7-9-18-8-3-5-11-22(18)26/h3-6,8,10-16H,2,7,9,17H2,1H3,(H,25,27) |
InChI Key |
UHVKSFTWBVLPQM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
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